threo-3-methyl-L-aspartic acid
Description
Significance of Non-Proteinogenic Amino Acids in Biological Systems Research
Non-proteinogenic amino acids (NPAAs) represent a vast and diverse group of amino acids beyond the 22 that are genetically coded for protein synthesis. wikipedia.org These compounds are not incorporated into proteins during translation but play crucial roles in a multitude of biological processes. wikipedia.orgfrontiersin.org Their significance in biological systems research stems from their involvement as metabolic intermediates, signaling molecules, and components of natural products with potent biological activities. wikipedia.orgnih.gov
NPAAs are found in various organisms, including bacteria, fungi, and plants, where they can act as defense compounds, toxins, or antibiotics. nih.govnih.gov In biomedical research, NPAAs are of great interest for the development of novel therapeutics. frontiersin.orgnih.gov By incorporating NPAAs into peptide-based drugs, researchers can enhance their stability, potency, and bioavailability. nih.gov Furthermore, the study of NPAAs provides valuable insights into metabolic pathways, enzyme mechanisms, and cellular physiology, making them indispensable tools in biochemical and pharmaceutical research. nih.govresearchgate.net
Scope of Academic Inquiry into threo-3-Methyl-L-aspartic Acid
This compound is a non-proteinogenic amino acid that has garnered attention in the scientific community for its unique biochemical properties and roles. As a derivative of the proteinogenic amino acid L-aspartic acid, it is distinguished by a methyl group at the third carbon position. This structural modification has significant implications for its biological activity and metabolic fate.
Academic inquiry into this compound primarily focuses on its role in microbial metabolism, particularly within the methylaspartate cycle. wikipedia.org This cycle is a key carbon metabolism pathway in some microorganisms, such as haloarchaea. wikipedia.org The compound is formed by the enzyme glutamate (B1630785) mutase and is subsequently metabolized by methylaspartate ammonia-lyase. wikipedia.orgnih.gov
Research has also explored its function as a substrate for enzymes, providing a tool to study enzyme-substrate interactions and reaction mechanisms. nih.gov For instance, its interaction with methylaspartate ammonia-lyase is a subject of detailed structural and mechanistic studies. nih.gov Furthermore, this compound is of interest in the field of biocatalysis and protein engineering, where enzymes involved in its metabolism are being engineered for the synthesis of other valuable unnatural amino acids. researchgate.net Its presence has been noted in metabolomic studies related to certain diseases, suggesting potential, though less understood, roles in more complex biological systems.
Chemical and Physical Properties
The distinct chemical and physical properties of this compound are fundamental to its biological function and its application in research. A summary of these properties is provided in the table below.
| Property | Data |
| IUPAC Name | (2S,3S)-2-Amino-3-methylbutanedioic acid |
| Synonyms | L-threo-3-Methylaspartic acid, 3-Methylaspartic acid |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| CAS Number | 6061-13-8 |
| Canonical SMILES | CC@@HC(=O)O |
| InChI Key | LXRUAYBIUSUULX-HRFVKAFMSA-N |
Data sourced from multiple chemical databases and scientific publications. wikipedia.org
Biological Role and Mechanism of Action
The primary biological significance of this compound lies in its role as a key intermediate in the methylaspartate cycle, a metabolic pathway for acetate (B1210297) assimilation found in some bacteria and archaea. wikipedia.org
The mechanism of action of this compound is intrinsically linked to the enzymes that metabolize it. The formation of this compound from L-glutamate is catalyzed by glutamate mutase. Subsequently, methylaspartate ammonia-lyase catalyzes the reversible elimination of ammonia (B1221849) from L-threo-3-methylaspartic acid to form mesaconic acid. nih.gov This reaction is a critical step in the catabolism of glutamate in organisms like Clostridium tetanomorphum. nih.gov
Structural studies of methylaspartate ammonia-lyase have revealed that it belongs to the enolase superfamily. The enzyme utilizes a divalent metal ion cofactor and specific amino acid residues, such as Lys(331) in the C. tetanomorphum enzyme, to facilitate the abstraction of a proton and the subsequent elimination of ammonia. nih.gov
Applications in Biochemical Research
The unique properties of this compound and its associated enzymes have led to their application as valuable tools in various areas of biochemical research.
Research Tool in Neuroscience and Pharmacology
While direct applications in neuroscience are more prominent for related compounds like L-threo-3-hydroxyaspartic acid, an inhibitor of excitatory amino acid transporters (EAATs) , this compound and its metabolic enzymes serve as a basis for developing new research tools. For example, the enzyme methylaspartate ammonia-lyase has been a subject of protein engineering to create novel biocatalysts. researchgate.net These engineered enzymes can then be used to synthesize a variety of unnatural amino acids, including derivatives that may have pharmacological activity. One such example is the synthesis of threo-3-benzyloxyaspartate, an inhibitor of neuronal excitatory glutamate transporters. researchgate.net This demonstrates the indirect but significant contribution of research on this compound to the development of tools for neuroscience research.
Detailed Research Findings
Recent research has focused on elucidating the structure and function of enzymes that interact with this compound and leveraging this knowledge for biotechnological applications.
Structural and Mechanistic Studies of Methylaspartate Ammonia-Lyase: The high-resolution crystal structure of methylaspartate ammonia-lyase from Clostridium tetanomorphum has provided detailed insights into its catalytic mechanism. nih.gov The structure confirms its membership in the enolase superfamily and identifies key active site residues involved in substrate binding and catalysis. nih.gov This knowledge is crucial for understanding the molecular basis of its enzymatic activity and for guiding protein engineering efforts.
Enzyme Engineering for Asymmetric Synthesis: Researchers have successfully engineered methylaspartate ammonia-lyase to expand its substrate scope. researchgate.net By creating single-point mutations in the active site, scientists have developed enzyme variants that can catalyze the addition of various amines to fumarate (B1241708) derivatives. researchgate.net This has enabled the asymmetric synthesis of a range of chiral aspartic acid derivatives with high stereoselectivity, which are valuable building blocks for pharmaceuticals. researchgate.net
| Research Area | Key Finding | Organism/System |
| Metabolism | Key intermediate in the methylaspartate cycle for carbon assimilation. wikipedia.org | Haloarchaea |
| Enzymology | Substrate for methylaspartate ammonia-lyase, facilitating studies on enzyme mechanism. nih.gov | Clostridium tetanomorphum |
| Biocatalysis | Engineered methylaspartate ammonia-lyase used for the synthesis of unnatural amino acids. researchgate.net | In vitro enzymatic synthesis |
| Structural Biology | Crystal structure of methylaspartate ammonia-lyase elucidated, revealing its active site architecture. nih.gov | Clostridium tetanomorphum |
Structure
3D Structure
Properties
CAS No. |
642-92-2 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI Key |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Biological Occurrence and Distribution of Threo 3 Methyl L Aspartic Acid
Microbial Production and Natural Abundance
Threo-3-methyl-L-aspartic acid is formed through the action of the enzyme glutamate (B1630785) mutase and is metabolized by methylaspartate ammonia-lyase. wikipedia.orgresearchgate.net This metabolic pathway, known as the methylaspartate cycle, is significant for the carbon metabolism of some microorganisms, particularly certain bacteria and haloarchaea. wikipedia.org
The natural production of this amino acid has been identified in organisms such as Paraburkholderia species and the water flea, Daphnia pulex, which utilize the methylaspartate cycle. vulcanchem.com Additionally, it is found within the molecular structures of certain antibiotics, including friulimicin and vicenistatin (B134152). wikipedia.orgresearchgate.net The compound has also been noted in metabolomic studies related to degenerative bone and joint diseases, where it is implicated in amino acid metabolism and energy production pathways.
Metabolic engineering techniques have been employed to enhance the production of this compound. For instance, researchers have successfully engineered Escherichia coli to overexpress key enzymes like glutamate mutase and methylaspartate ammonia-lyase, enabling the de novo biosynthesis of the compound from glucose. Through methods like fed-batch fermentation, significant titers of the amino acid have been achieved.
Presence in Specific Organisms and Environments
The occurrence of this compound is documented in a variety of specific organisms and environments. It is a known component of the antibiotics friulimicin and vicenistatin, which are produced by actinomycetes. wikipedia.org The compound plays a role in the carbon metabolism of haloarchaea, a group of extremophilic archaea found in hypersaline environments. wikipedia.org
Furthermore, several bacterial species have been identified that possess methylaspartate ammonia-lyases, the enzyme responsible for metabolizing this compound. These include Citrobacter amolonaticus and Morganella morganii. researchgate.net The bacterium Pseudomonas putida has been isolated from soil and found to degrade a related compound, threo-3-chloro-L-aspartate, suggesting the presence of associated metabolic pathways. oup.com
The table below summarizes the microbial sources and production performance for this compound.
| Strain/Organism | Pathway/Enzyme | Titer (g/L) | Yield (g/g) |
| Escherichia coli BL21 | Glutamate mutase + MAL | 18 | 0.45 |
| Bacillus subtilis | MAL overexpression | 12 | 0.32 |
| Haloferax volcanii | Native methylaspartate cycle | 8 | 0.25 |
| Paraburkholderia spp. | Native methylaspartate cycle | - | - |
| Daphnia pulex | Native methylaspartate cycle | - | - |
Data sourced from research on microbial production and metabolic engineering. vulcanchem.com
Enzymatic Transformations and Mechanistic Elucidation of Threo 3 Methyl L Aspartic Acid
Methylaspartate Ammonia-Lyase (MAL)
Methylaspartate ammonia-lyase (MAL), also known as 3-methylaspartase, is the primary enzyme responsible for the reversible deamination of L-threo-3-methyl-L-aspartic acid to produce mesaconic acid and ammonia (B1221849). tandfonline.comnih.govresearchgate.net This reaction is a crucial step in the catabolism of L-glutamic acid in anaerobic bacteria like Clostridium tetanomorphum and is also part of the methylaspartate cycle in some haloarchaea. daneshyari.com The enzyme belongs to the enolase superfamily, a group of enzymes that catalyze a variety of reactions, all initiated by the abstraction of a proton alpha to a carboxylic acid. polimi.itebi.ac.uk
The catalytic mechanism of MAL involves a series of well-coordinated steps that lead to the elimination of ammonia from its substrate, threo-3-methyl-L-aspartic acid. This process is characterized by the formation of a key intermediate and the precise action of specific amino acid residues within the enzyme's active site. The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. ebi.ac.uk
The initial and rate-determining step in the catalytic cycle is the abstraction of a proton from the C3 position of threo-3-methyl-L-aspartate. ebi.ac.uknih.gov This proton abstraction is carried out by a general base catalyst, the amino acid residue Lys331, leading to the formation of a negatively charged enolate intermediate. daneshyari.comebi.ac.uknih.gov The stability of this intermediate is crucial for the progression of the reaction. It is stabilized by electrostatic interactions with a divalent metal ion, typically Mg2+, which is coordinated to the carboxyl group of the substrate, as well as by interactions with other residues in the active site, such as His194 and Gln329. polimi.itnih.gov This stabilization of the enolate intermediate is a common feature among enzymes of the enolase superfamily. polimi.it
Following the formation of the stabilized enolate intermediate, the intermediate collapses. polimi.itebi.ac.uk This collapse results in the elimination of the amino group from the C2 position as ammonia. nih.gov The release of ammonia is facilitated by the electronic rearrangement within the intermediate, leading to the formation of a double bond between C2 and C3, thus yielding the product, mesaconic acid. daneshyari.comebi.ac.uk The amino group's departure is assisted by electrostatic stabilization from surrounding residues, such as Gln172. ebi.ac.uk
The reaction catalyzed by MAL is reversible, meaning it can also catalyze the addition of ammonia to mesaconic acid to form L-threo-3-methyl-L-aspartic acid. researchgate.netebi.ac.ukresearchgate.net This reversibility is a key characteristic of the enzyme and allows it to function in both catabolic and anabolic pathways, depending on the metabolic needs of the organism. daneshyari.com The stereo- and regioselective addition of ammonia to mesaconic acid and its derivatives makes MAL a valuable tool in the synthesis of specific, chirally pure substituted aspartic acids. ebi.ac.uk
The catalytic efficiency and specificity of MAL are intrinsically linked to its three-dimensional structure. The arrangement of its subunits and the architecture of its domains create the precise environment necessary for catalysis.
Methylaspartate ammonia-lyase is a homodimer, meaning it is composed of two identical protein subunits. nih.govnih.govbiorxiv.org Each subunit has a molecular weight of approximately 45 kDa. nih.govplos.org The structure of each monomer is characterized by two distinct domains. nih.govpolimi.it The larger C-terminal domain adopts a common protein fold known as an α/β-barrel or TIM barrel, which consists of eight parallel β-strands surrounded by eight α-helices. polimi.itbiorxiv.orgresearchgate.net The smaller N-terminal domain is composed mainly of β-strands. nih.govpolimi.it This N-terminal domain wraps around the C-terminal barrel, partially covering its C-terminal end and forming a large cleft where the active site is located. nih.govpolimi.it This structural organization is a hallmark of the enolase superfamily, despite low sequence similarity among its members. polimi.it
| Structural Feature | Description | References |
| Quaternary Structure | Homodimer (composed of two identical subunits) | nih.gov, nih.gov, biorxiv.org |
| Monomer Molecular Weight | Approximately 45 kDa | nih.gov, plos.org |
| Domain Architecture | Two domains per monomer | polimi.it, nih.gov |
| C-terminal Domain | α/β-barrel (TIM barrel) | polimi.it, biorxiv.org, researchgate.net |
| N-terminal Domain | Primarily composed of β-strands | polimi.it, nih.gov |
| Active Site Location | In a large cleft formed between the two domains | polimi.it, nih.gov |
Enzymatic Structure-Function Relationships of Methylaspartate Ammonia-Lyase
Active Site Characterization and Residue Roles
Methylaspartate ammonia-lyase (MAL), an enzyme belonging to the enolase superfamily, catalyzes the reversible deamination of L-threo-3-methyl-L-aspartate to mesaconate and ammonia. ebi.ac.uknih.gov The active site of MAL has been extensively studied, revealing a sophisticated network of amino acid residues crucial for substrate binding and catalysis.
Key residues in the active site of Citrobacter amalonaticus MAL (CaMAL) and their roles have been identified through structural and mutagenesis studies. plos.orgbiorxiv.org Lys331 acts as the catalytic base, abstracting a proton from the C3 position of the substrate. ebi.ac.ukplos.org This initiates the formation of an enolate intermediate, which is a common feature in the enolase superfamily. nih.govpu-toyama.ac.jp The stabilization of this negatively charged intermediate is critical and is achieved through interactions with a divalent cation, typically Mg2+, and the residues Gln329 and His194. plos.orgbiorxiv.org
The binding of the substrate, this compound, is facilitated by a number of interactions. The 4-carboxylate group of the substrate coordinates with the Mg2+ ion and forms hydrogen bonds with His194 and the amide group of Gln329. plos.org The amino group of the substrate is recognized by Gln172 and, via a water molecule, Gln73. plos.org A hydrophobic pocket created by residues such as Tyr356, Phe170, and Leu384 accommodates the methyl group of the substrate, highlighting the importance of this group for proper substrate binding and orientation. pu-toyama.ac.jpsemanticscholar.org The carboxylate group at the C1 position interacts with Thr360 and C361. plos.org
Cofactor Requirements and Interactions (e.g., Divalent Cations)
The catalytic activity of methylaspartate ammonia-lyase is dependent on the presence of both monovalent and divalent cations. nih.govpu-toyama.ac.jp The absolute requirement for a divalent cation, most effectively satisfied by magnesium (Mg2+), is a hallmark of the enolase superfamily to which MAL belongs. nih.govplos.org Other divalent cations such as manganese (Mn2+) and cobalt (Co2+) can also support activity. pu-toyama.ac.jp
The Mg2+ ion is located at the C-terminal end of the α/β-barrel structure, a conserved feature among enolase superfamily members. nih.govpolimi.it It is coordinated by the carboxyl groups of three conserved acidic residues: Asp238, Glu273, and Asp307. ebi.ac.ukpu-toyama.ac.jp The coordination sphere of the Mg2+ ion is completed by interaction with one of the carboxyl oxygens of the substrate, this compound, and two water molecules, one of which is linked to Glu308. pu-toyama.ac.jp This coordination plays a crucial role in stabilizing the enolate intermediate formed during catalysis by neutralizing the developing negative charge. ebi.ac.ukplos.org
Evolutionary Insights from Methylaspartate Ammonia-Lyase Structure
The structural determination of methylaspartate ammonia-lyase has provided significant insights into enzyme evolution. pu-toyama.ac.jp MAL belongs to the enolase superfamily, a group of enzymes that catalyze different reactions but share a common TIM (triosephosphate isomerase) barrel structural fold and a conserved mechanistic step involving the formation of an enolate intermediate. nih.govpu-toyama.ac.jpwikipedia.org
Despite very low sequence similarity among members of the enolase superfamily, the core structural fold is remarkably conserved. nih.govpolimi.it This suggests that these enzymes have evolved from a common ancestor, diverging to acquire different substrate specificities and catalytic functions while retaining the fundamental catalytic machinery. pu-toyama.ac.jp The analysis of MAL's structure reveals that nature has developed at least two distinct strategies for the α,β-elimination of ammonia from amino acids. pu-toyama.ac.jp One strategy is employed by enzymes like histidine ammonia-lyase (HAL), which utilizes a post-translationally modified 4-methylidene-imidazole-5-one (MIO) prosthetic group. pu-toyama.ac.jp In contrast, MAL employs a metal-assisted mechanism without such a prosthetic group. pu-toyama.ac.jp
The presence of a small cavity adjacent to the C3 carbon of the substrate in the MAL active site, lined mostly by side chains, suggests a potential for evolutionary adaptation. pu-toyama.ac.jp This pocket can accommodate different alkyl substituents, and the flexibility of these side chains provides a basis for the engineering of MAL to accept novel substrates, thereby creating new biocatalysts for the production of substituted aspartic acids. pu-toyama.ac.jp The fact that catalytically important amino acids are conserved across MALs from different organisms, such as Citrobacter amalonaticus and Clostridium tetanomorphum, further supports the evolutionary relationship and the conservation of the core catalytic mechanism. plos.orgpu-toyama.ac.jp
Glutamate (B1630785) Mutase
Glutamate mutase is an enzyme that catalyzes the reversible carbon skeleton rearrangement of L-glutamate to L-threo-3-methylaspartate. ebi.ac.uknih.gov This reaction is a key step in the fermentation of glutamate by certain anaerobic bacteria. nih.govnottingham.ac.uk
Mechanism of L-Glutamate to L-threo-3-Methylaspartate Rearrangement
The rearrangement of L-glutamate to L-threo-3-methylaspartate is a chemically challenging transformation that proceeds through a radical-based mechanism. umich.eduresearchgate.net This isomerization involves the interchange of a hydrogen atom on one carbon with a glycyl group on an adjacent carbon. nih.gov The mechanism is initiated by the enzyme and its cofactor, adenosylcobalamin (AdoCbl). umich.eduportlandpress.com
Adenosylcobalamin (AdoCbl) Cofactor Involvement
Adenosylcobalamin, also known as coenzyme B12, is essential for the function of glutamate mutase. ebi.ac.ukumich.edu It serves as a source of the 5'-deoxyadenosyl radical, which is the key initiator of the radical-based rearrangement reaction. umich.edunih.gov The unique feature of AdoCbl is its relatively weak cobalt-carbon bond, which can undergo homolytic cleavage upon substrate binding to the enzyme. umich.edunih.gov
The enzyme active site is structured to facilitate this Co-C bond homolysis, a process that is accelerated by approximately 10^12-fold compared to the uncatalyzed reaction. nih.govresearchgate.net In glutamate mutase, the dimethylbenzimidazole ligand of the cofactor is replaced by a histidine residue from the protein (His16), forming a "base-off/His-on" conformation. ebi.ac.ukumich.edu This interaction is thought to play a role in modulating the reactivity of the cobalt center and promoting homolysis. ebi.ac.uk The enzyme creates a specific environment that, upon substrate binding, induces a conformational change that strains the Co-C bond, leading to its cleavage and the generation of the radical pair. nih.govresearchgate.net
Radical-Based Catalysis
The entire catalytic cycle of glutamate mutase revolves around the generation and control of highly reactive free radical intermediates. umich.eduresearchgate.net Free radicals are typically unstable and non-specific in solution, but within the enzyme's active site, their reactivity is precisely channeled to perform a specific chemical transformation. umich.edu
The process begins with the formation of the 5'-deoxyadenosyl radical from the AdoCbl cofactor. portlandpress.com This primary radical then generates a substrate radical by abstracting a hydrogen atom. portlandpress.com The enzyme must stabilize these radical intermediates to prevent unwanted side reactions and guide the rearrangement process. nih.govumich.edu The active site provides a protected environment, a "radical cage," that controls the trajectory of the radical intermediates. nih.govresearchgate.net The rearrangement of the glutamate radical to the methylaspartate radical is the central step of the isomerization. portlandpress.com Computational studies support a mechanism where the substrate radical fragments into acrylate (B77674) and a glycyl radical, which then recombine to form the product radical. portlandpress.com The enzyme's active site residues, such as Glu171 which hydrogen bonds to the substrate's amino group, are crucial for stabilizing the transition states and intermediates throughout this radical relay. nih.gov This precise control of radical chemistry allows the enzyme to carry out a chemically difficult carbon skeleton rearrangement with high fidelity. umich.edunih.gov
Quantum Tunneling in Proton Abstraction
The enzymatic conversion of L-glutamate to this compound, catalyzed by glutamate mutase, involves a critical hydrogen abstraction step that exhibits significant quantum mechanical effects. ebi.ac.uk This adenosylcobalamin (AdoCbl)-dependent reaction is initiated by the homolytic cleavage of the coenzyme's cobalt-carbon bond, generating a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical then abstracts a hydrogen atom from the C4 position of the L-glutamate substrate to start the rearrangement. ebi.ac.uk
Compelling evidence from both experimental studies and computational simulations indicates that this hydrogen transfer does not occur through a classical over-the-barrier mechanism but is instead dominated by quantum tunneling. nih.govresearchgate.net Quantum tunneling allows the hydrogen atom to penetrate the activation barrier without possessing sufficient energy to overcome it classically. mpg.de This phenomenon is particularly prominent for light particles like hydrogen and its isotopes.
Kinetic Isotope Effect (KIE) studies are a primary tool for detecting quantum tunneling in enzyme reactions. mpg.de In the glutamate mutase reaction, unusually large primary KIEs have been observed, which is a hallmark of tunneling. nih.gov For instance, simulations have calculated deuterium (B1214612) KIEs of 10 for the hydrogen abstraction from glutamate and 16 for the reverse reaction from methylaspartate, which align with experimental findings. acs.orgnih.gov These values are significantly higher than the semiclassical limit of approximately 7. researchgate.net
| Reaction Step | Isotope | Kinetic Isotope Effect (KIE) | Reference |
| H-abstraction from L-glutamate | Deuterium | 10 | acs.org, nih.gov |
| H-abstraction from L-threo-3-methylaspartate | Deuterium | 16 | acs.org, nih.gov |
| H-abstraction from L-threo-3-methylaspartate | Tritium | 46.1 | acs.org, nih.gov |
This table presents calculated kinetic isotope effects (KIEs) from quantum mechanical/molecular mechanical (QM/MM) simulations, which are consistent with experimental results suggesting quantum tunneling.
Furthermore, research indicates that the tunneling process is facilitated by the protein environment through specific motions. acs.orgnih.gov The reduction of the secondary KIE when the substrate is deuterated suggests that the motion of the hydrogen being transferred is coupled with the motions of other atoms in the active site, particularly at the ribose ring of the cofactor. nih.govacs.org This "coupled motion" is a key aspect of how the enzyme facilitates the tunneling event. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations have been instrumental in understanding these dynamics, allowing for the calculation of tunneling contributions from dozens of atoms within the active site. acs.orgnih.gov These computational studies confirm that the hydrogen transfer is the rate-limiting step and that the protein environment enhances the reaction rate primarily through electrostatic and steric influences. researchgate.net
Structural Biology of Glutamate Mutase
Glutamate mutase (Glm) from the anaerobic bacterium Clostridium cochlearium is a heterotetrameric enzyme, designated as ε2σ2, composed of two copies of two different subunits: component E (or GlmE, ε) and component S (or GlmS, σ). nih.govebi.ac.uk The assembly of this active tetramer is dependent on the binding of the coenzyme B12 (adenosylcobalamin). nih.gov
Component E is the larger, catalytic subunit with a molecular weight of approximately 53.6 kDa. ebi.ac.uk It adopts a TIM-barrel domain structure, which houses the substrate-binding site. nih.gov Component S is the smaller subunit, with a molecular weight of about 14.8 kDa, and is responsible for binding the coenzyme B12. ebi.ac.uknih.gov Each B12 cofactor is effectively sandwiched between an ε and a σ subunit. researchgate.net The σ-subunit contains a conserved DxHxxG sequence motif, which is characteristic of proteins that bind B12 in a "base-off/His-on" conformation. nih.govresearchgate.net In this arrangement, a histidine residue from the protein displaces the dimethylbenzimidazole nucleotide tail of the cofactor to become the lower axial ligand to the cobalt ion. nih.gov
X-ray crystallography has provided detailed insights into the enzyme's structure. The inactive form of recombinant glutamate mutase has been crystallized and its structure determined to a resolution of at least 2.7 Å. nih.gov These structural studies reveal a close resemblance to another B12-dependent enzyme, methylmalonyl-CoA mutase, despite low sequence similarity in their catalytic domains. nih.gov In the absence of the coenzyme, the B12-binding site on the GlmS subunit is only partially formed, with the loop containing the cobalt-coordinating histidine being unstructured and highly mobile. nih.gov Upon B12 binding, this region becomes ordered, highlighting a dynamic process of cofactor recognition and active site assembly. nih.gov
| Enzyme/Component | Organism | Crystal System | Space Group | Unit Cell Dimensions (Å) | Resolution (Å) | PDB ID | Reference |
| Glutamate Mutase (ε2σ2) | Clostridium cochlearium | Monoclinic | P2₁ | a=64.6, b=113.2, c=108.4, β=96.0° | 2.7 | 1cb7 | nih.gov, ebi.ac.uk |
| Component S (σ) | Clostridium cochlearium | Tetragonal | I422 | a=69.9, b=69.9, c=107.1 | 3.2 | - | nih.gov |
This table summarizes key crystallographic data for glutamate mutase and its isolated S component from Clostridium cochlearium.
The crystal structures also provide a snapshot of the enzyme in action. umich.edu In structures with the substrate bound, a tartrate ion was found occupying the active site, mimicking the substrate. nih.gov The tight binding of this substrate analog suggests that the enzyme utilizes substrate-binding energy to help trigger the homolytic cleavage of the cofactor's cobalt-carbon bond, a crucial step for initiating catalysis. nih.gov
Subpathway Involvement in L-Glutamate Metabolism
The conversion of L-glutamate to L-threo-3-methyl-L-aspartate is a key initial step in several metabolic pathways, particularly in anaerobic bacteria and haloarchaea. researchgate.netwikipedia.org This rearrangement allows organisms to utilize glutamate, a common amino acid, for carbon and energy.
In various anaerobic bacteria, such as those from the order Clostridiales, L-glutamate is fermented to products like acetate (B1210297), butyrate, CO2, and ammonia. researchgate.netnih.gov Two primary pathways have been identified for this fermentation, distinguished by their initial steps: the methylaspartate pathway and the hydroxyglutarate pathway. nih.govnih.gov
The Methylaspartate Pathway: Used by organisms like Clostridium tetanomorphum and Clostridium cochlearium, this pathway begins with the glutamate mutase reaction, forming L-threo-3-methyl-L-aspartate. nih.govasm.org This intermediate is then deaminated by methylaspartate ammonia-lyase to mesaconate. weebly.com Subsequent enzymatic steps convert mesaconate to citramalate, which is then cleaved into acetate and pyruvate (B1213749). weebly.com The pyruvate can be further metabolized to generate energy and other fermentation products. researchgate.net
The Hydroxyglutarate Pathway: Utilized by bacteria such as Peptococcus aerogenes and Acidaminococcus fermentans, this pathway does not involve glutamate mutase. nih.govnih.gov Instead, it proceeds through a 2-hydroxyglutarate intermediate. Though the final fermentation products are the same as in the methylaspartate pathway, the distinct initial steps and intermediates clearly separate the two routes. nih.gov
In addition to fermentation, this compound is a central intermediate in the Methylaspartate Cycle , an anaplerotic pathway for acetate assimilation found in haloarchaea. wikipedia.orgnih.gov In this cycle, acetyl-CoA is converted to glyoxylate (B1226380) via the intermediate methylaspartate. nih.gov This allows the organism to replenish metabolic intermediates and support growth on two-carbon compounds. The formation of L-threo-3-methyl-L-aspartate in this context is catalyzed by methylaspartate ammonia-lyase operating in the reverse direction, aminating mesaconate.
| Metabolic Pathway | Key Initial Enzyme | Central Intermediate | Primary Function | Organism Type |
| Methylaspartate Pathway | Glutamate Mutase | L-threo-3-methyl-L-aspartate | L-glutamate fermentation | Anaerobic Bacteria (e.g., Clostridium) |
| Hydroxyglutarate Pathway | Glutamate Dehydrogenase | (R)-2-Hydroxyglutarate | L-glutamate fermentation | Anaerobic Bacteria (e.g., Peptococcus) |
| Methylaspartate Cycle | Methylaspartate Ammonia-Lyase | L-threo-3-methyl-L-aspartate | Acetate assimilation | Haloarchaea |
This table compares the metabolic pathways where L-threo-3-methyl-L-aspartate or its related compounds are involved.
Finally, the glutamate mutase-catalyzed reaction is also implicated in the biosynthesis of natural products. For example, it is involved in producing the methylaspartate residue found in the peptide core of the lipopeptide antibiotic friulimicin. wikiwand.com
Metabolic Pathways and Roles of Threo 3 Methyl L Aspartic Acid
The Methylaspartate Cycle in Microorganisms
The methylaspartate cycle is a recently discovered metabolic pathway that plays a significant role in the assimilation of two-carbon compounds in some microorganisms, particularly in haloarchaea (salt-tolerant archaea). uni-freiburg.denih.gov This cycle provides a mechanism for these organisms to convert acetyl-CoA, derived from various organic compounds, into more complex molecules needed for cellular growth. uni-freiburg.dempg.de It represents an alternative anaplerotic pathway to the more common glyoxylate (B1226380) cycle for replenishing tricarboxylic acid (TCA) cycle intermediates. frontiersin.org The pathway was first fully elucidated in the haloarchaeon Haloarcula marismortui. uni-freiburg.demdpi.com
The cycle begins with the conversion of the amino acid glutamate (B1630785) to threo-3-methyl-L-aspartic acid, the pathway's characteristic intermediate. uni-freiburg.de A series of enzymatic reactions then converts this compound to mesaconate, which is ultimately cleaved to produce glyoxylate and propionyl-CoA. frontiersin.orgmdpi.com The glyoxylate can then condense with another molecule of acetyl-CoA to form malate (B86768), a key intermediate for biosynthesis. nih.gov
| Enzyme | Reaction Catalyzed | Reference |
|---|---|---|
| Glutamate Mutase | Rearranges L-glutamate to form L-threo-3-methylaspartate. | wikipedia.org |
| Methylaspartate Ammonia-Lyase (MAL) | Catalyzes the elimination of ammonia (B1221849) from L-threo-3-methylaspartate to form mesaconate. | nih.govwikipedia.org |
| Succinyl-CoA:Mesaconate CoA-Transferase | Activates mesaconate to mesaconyl-CoA. | frontiersin.org |
| Mesaconyl-CoA Hydratase | Hydrates mesaconyl-CoA to form β-methylmalyl-CoA. | frontiersin.org |
| β-Methylmalyl-CoA Lyase | Cleaves β-methylmalyl-CoA to glyoxylate and propionyl-CoA. | mpg.de |
The methylaspartate cycle is central to the carbon metabolism of organisms that utilize it, serving as a vital anaplerotic pathway. frontiersin.org Anaplerotic reactions are essential for replenishing the intermediates of the TCA cycle that are withdrawn for biosynthetic purposes. When microorganisms grow on substrates that are metabolized to acetyl-CoA, such as acetate (B1210297) or fatty acids, a dedicated pathway is required to synthesize C4 intermediates (like malate or oxaloacetate) from the C2 acetyl-CoA units. mpg.de
The methylaspartate cycle fulfills this role by converting two molecules of acetyl-CoA into one molecule of malate. mpg.defrontiersin.org This allows the cell to sustain both the energy-generating function of the TCA cycle and the synthesis of essential cellular components, such as amino acids and nucleotides, that derive from TCA cycle intermediates. mpg.de The pathway's importance is highlighted in haloarchaea, where it enables survival in environments where acetate is a primary carbon source. nih.gov Research suggests that the methylaspartate cycle is particularly adapted for utilizing carbon from the storage compound polyhydroxyalkanoate during periods of starvation. nih.gov
While the primary function of the methylaspartate cycle is anabolic, it is intrinsically linked to cellular energy production. By enabling growth on acetyl-CoA-generating compounds, the cycle supports the central metabolic pathways that generate energy. mpg.de Acetyl-CoA is a critical molecule at the crossroads of metabolism; its oxidation through the TCA cycle is a primary means of generating ATP. mpg.depatsnap.com
The malate produced by the methylaspartate cycle can enter the TCA cycle directly, where it is oxidized to oxaloacetate, a reaction that generates NADH, a key electron carrier for the respiratory chain. patsnap.com By replenishing TCA cycle intermediates, the methylaspartate cycle ensures that the catabolic, energy-producing functions of the cycle can continue without interruption, even when intermediates are being heavily used for biosynthesis. mpg.de Therefore, the cycle indirectly supports energy production by maintaining the integrity and operational capacity of the central metabolic machinery.
Centrality in Carbon Metabolism
Interconnections with Amino Acid Metabolism and Biosynthesis Pathways
This compound metabolism is deeply interconnected with the broader network of amino acid biosynthesis and degradation. The methylaspartate cycle itself begins with L-glutamate, a central amino acid in nitrogen metabolism, which is isomerized to form this compound. wikipedia.orgfrontiersin.org This initial step firmly roots the cycle in amino acid metabolism.
The key enzyme methylaspartate ammonia-lyase (MAL) catalyzes the reversible deamination of threo-3-methyl-L-aspartate to mesaconate and ammonia. nih.govwikipedia.org This reaction connects the carbon skeleton of the amino acid to pathways of carbon assimilation while releasing ammonia, which can be utilized in various nitrogen-containing biosynthetic pathways. wikipedia.org In the bacterium Clostridium tetanomorphum, this reaction is a key step in the main pathway for glutamate catabolism. nih.gov
Specific Metabolic Contributions in Distinct Biological Systems
The metabolic role of this compound and the methylaspartate cycle is particularly pronounced in specific microorganisms adapted to unique ecological niches. frontiersin.org
In haloarchaea, such as Haloarcula marismortui and Haloarcula hispanica, the methylaspartate cycle is a critical adaptation for survival in hypersaline environments where these organisms often rely on simple organic acids for carbon. uni-freiburg.defrontiersin.org It is one of two primary anaplerotic pathways found in this group, the other being the glyoxylate cycle. nih.gov The distribution of these cycles appears to be linked to lifestyle; species possessing the methylaspartate cycle are more likely to also have the genes for synthesizing and utilizing the carbon storage polymer polyhydroxyalkanoate, suggesting a role in surviving periods of famine. nih.gov
In anaerobic bacteria, such as Clostridium tetanomorphum, this compound is a central intermediate in the fermentation of glutamate. nih.gov The enzyme methylaspartate ammonia-lyase facilitates the conversion of the amino acid to mesaconic acid as part of a major catabolic pathway. nih.gov This highlights a different role for the compound, not in anaplerosis via a complete cycle, but as a key step in the energy-yielding breakdown of an amino acid.
| Organism Group | Primary Metabolic Pathway | Key Function | Reference |
|---|---|---|---|
| Haloarchaea (e.g., Haloarcula marismortui) | Methylaspartate Cycle | Anaplerotic assimilation of acetate for biosynthesis; adaptation to saline environments. | uni-freiburg.defrontiersin.org |
| Anaerobic Bacteria (e.g., Clostridium tetanomorphum) | Glutamate Fermentation | Catabolism of glutamate for energy production. | nih.gov |
Role in Natural Product Biosynthesis
Incorporation into Antibiotic Structures
The biosynthesis of threo-3-methyl-L-aspartic acid itself is a key preliminary step, often originating from L-glutamate through a rearrangement reaction catalyzed by the coenzyme B₁₂-dependent enzyme glutamate (B1630785) mutase. wikipedia.orgnih.gov This enzyme facilitates the conversion of L-glutamate into L-threo-β-methylaspartate, which is then available for the NRPS assembly line. nih.gov
Notable antibiotics that feature this compound in their structure include:
Friulimicin : This lipopeptide antibiotic, produced by Actinoplanes friuliensis, is effective against multidrug-resistant Gram-positive bacteria. nih.gov The peptide core of friulimicin is characterized by the presence of several unusual amino acids, including L-threo-β-methylaspartic acid. nih.govnih.gov Genetic and biochemical studies have confirmed that a two-subunit glutamate mutase is responsible for synthesizing this specific building block for the friulimicin peptide synthetases. nih.gov
Vicenistatin (B134152) : A macrolactam polyketide antibiotic, vicenistatin also contains L-threo-3-methylaspartate. wikipedia.org Research has demonstrated the involvement of glutamate mutase in the biosynthesis of the unique starter unit required for this antibiotic's production. wikipedia.org
| Antibiotic | Producing Organism | Antibiotic Class | Role of threo-3-methyl-L-aspartic acid |
|---|---|---|---|
| Friulimicin | Actinoplanes friuliensis | Lipopeptide nih.govnih.gov | Structural component of the peptide core nih.govnih.gov |
| Vicenistatin | Streptomyces sp. | Macrolactam Polyketide wikipedia.org | Incorporated into the structure wikipedia.org |
Precursor for Other Biologically Active Derivatives
Beyond its direct incorporation into antibiotic structures, this compound serves as a crucial precursor in specific metabolic pathways that generate other biologically active molecules. Its primary role in this capacity is as a central intermediate in the methylaspartate cycle.
In this cycle, this compound is acted upon by the enzyme methylaspartate ammonia-lyase (MAL). nih.gov This enzyme catalyzes the reversible elimination of ammonia (B1221849) from the substrate to form mesaconate (or 2-methylfumarate), an α,β-unsaturated dicarboxylic acid. nih.govresearchgate.net
The methylaspartate cycle is a significant pathway for carbon metabolism, particularly for glutamate fermentation in anaerobic bacteria like Clostridium tetanomorphum and in haloarchaea. wikipedia.orgnih.gov The conversion to mesaconate represents the formation of a distinct, biologically active derivative that functions as a key metabolic intermediate. While the primary function is metabolic, the enzymatic conversion demonstrates the role of this compound as a direct precursor to other functional molecules. Furthermore, the potential of this pathway has been explored through enzyme engineering, where modified methylaspartate ammonia-lyase has been used to synthesize a variety of novel aspartic acid derivatives, underscoring the utility of this compound as a versatile biochemical precursor. researchgate.net
| Precursor | Enzyme | Biologically Active Derivative | Metabolic Pathway |
|---|---|---|---|
| threo-3-methyl-L-aspartic acid | Methylaspartate ammonia-lyase | Mesaconate (2-Methylfumarate) | Methylaspartate Cycle nih.gov |
Stereoselective Synthesis and Engineering Approaches for Threo 3 Methyl L Aspartic Acid and Analogues
Challenges in Stereocontrol for Chemical Synthesis
The chemical synthesis of threo-3-methyl-L-aspartic acid is complicated by the need for exact stereocontrol at both the C2 (α) and C3 (β) carbon atoms. Without precise control, a mixture of up to four stereoisomers can be produced, necessitating difficult and often inefficient purification steps.
Another strategy is the asymmetric hydrogenation of α,β-unsaturated precursors. Using a Rhodium-(R)-BINAP catalyst, for example, methyl (Z)-3-methyl-2-phthalimido-but-2-enoate can be hydrogenated to the threo product with a higher stereoselectivity of 92% ee. A significant drawback of such methods is the reliance on stoichiometric amounts of expensive heavy-metal catalysts, which can limit their cost-effectiveness and applicability on an industrial scale. The inherent difficulty lies in creating a reaction environment that consistently favors the formation of one specific stereoisomer out of the several possibilities.
Enzymatic and Biocatalytic Synthetic Methodologies
To circumvent the challenges of traditional chemical synthesis, researchers have turned to enzymatic and biocatalytic methods. Enzymes, as natural catalysts, often exhibit exquisite stereo- and regioselectivity, making them ideal tools for producing optically pure amino acids. researchgate.netnih.gov The use of enzymes like ammonia (B1221849) lyases offers a more sustainable and efficient alternative for synthesizing this compound and its analogues. d-nb.info These biocatalytic reactions are typically performed under mild conditions and can achieve very high levels of stereochemical purity.
A highly effective and atom-economic biocatalytic strategy is the asymmetric addition of ammonia to a carbon-carbon double bond in an unsaturated acid. researchgate.netacs.org Methylaspartate ammonia lyase (MAL) is a key enzyme in this approach, catalyzing the reversible and stereoselective amination of mesaconate (methylfumarate) to produce (2S,3S)-3-methyl-L-aspartic acid. researchgate.net
The wild-type enzyme naturally produces a mixture of (2S,3S)-threo and (2S,3R)-erythro isomers. researchgate.net However, the high intrinsic selectivity of the enzymatic reaction provides a powerful platform for engineering. By modifying the enzyme, it is possible to favor the production of the desired threo isomer exclusively. This method has been successfully applied not only to mesaconate but also to other α,β-unsaturated dicarboxylates, such as 2-benzyloxyfumarate derivatives, to produce a range of valuable aspartic acid analogues with high stereopurity. nih.gov
Kinetic resolution is another powerful biocatalytic technique that takes advantage of an enzyme's stereoselectivity. This method is used to separate a racemic mixture (an equal mix of enantiomers) of a compound. The enzyme selectively catalyzes a reaction with only one of the enantiomers, allowing the unreacted, desired enantiomer to be isolated in high purity.
Engineered methylaspartate ammonia lyases have proven to be highly effective for the kinetic resolution of racemic mixtures of 3-substituted aspartic acids. core.ac.uknih.gov For example, the highly stereoselective H194A mutant of MAL from Citrobacter amalonaticus can be used to resolve a racemic mixture of threo-3-methoxyaspartic acid. core.ac.uk Similarly, the L384A mutant has been successfully employed in the kinetic resolution of a racemic mixture of dl-threo-3-benzyloxyaspartate (dl-TBOA), achieving near 50% conversion and leaving the desired enantiomer untouched. nih.gov These strategies can yield products with high diastereomeric ratios (up to >98:2) and enantiomeric excess values (up to >99%). nih.gov
The true potential of biocatalysis lies in the ability to tailor enzymes for specific purposes through protein engineering. Methylaspartate ammonia lyase (MAL) has become a prime target for such engineering efforts due to its role in the methylaspartate cycle and its inherent ability to catalyze C-N bond formation. researchgate.netnih.gov Through techniques like structure-based mutagenesis, scientists can modify the enzyme's active site to alter its natural function, improve its efficiency, and expand the range of molecules it can accept as substrates. nih.govresearchgate.net
Wild-type MAL from Citrobacter amalonaticus catalyzes the amination of mesaconate to produce both L-threo-(2S,3S) and L-erythro-(2S,3R)-3-methylaspartic acid. researchgate.net For many applications, only the threo isomer is desired. Through detailed analysis of the enzyme's crystal structure, key amino acid residues in the active site responsible for its catalytic activity and stereoselectivity have been identified. researchgate.netbiorxiv.org
Research has shown that residues Lys331, His194, and Gln329 are mechanistically important. researchgate.netbiorxiv.org Lys331 is thought to act as the general base catalyst that abstracts a proton from the substrate. By performing site-directed mutagenesis to replace these residues, researchers have dramatically altered the enzyme's diastereoselectivity. Mutants such as K331A, H194A, and Q329A were found to have strongly enhanced diastereoselectivity, catalyzing the amination of mesaconate to yield exclusively the (2S,3S)-threo product. researchgate.net This structure-based approach allows for the rational design of biocatalysts that produce a single, desired stereoisomer.
Table 1: Effect of Active Site Mutations on the Diastereoselectivity of Methylaspartate Ammonia Lyase (MAL) Data sourced from studies on MAL from Citrobacter amalonaticus. researchgate.net
Beyond controlling stereoselectivity, protein engineering has been used to broaden the range of substrates that MAL can accept, enabling the synthesis of a wide variety of unnatural amino acids. researchgate.netnih.gov By creating mutations that enlarge the enzyme's active site, researchers have developed MAL variants that can accommodate larger and more diverse molecules while retaining the high stereoselectivity of the wild-type enzyme. researchgate.netnih.gov
For example, two single-active-site mutants were created: one with a broad nucleophile scope that accepts various linear and cyclic alkylamines, and another with a broad electrophile scope that accepts fumarate (B1241708) derivatives with bulky substituents at the C2 position. researchgate.net Further engineering, such as creating the double mutant H194A/L384A, combines high stereoselectivity with a broad substrate scope, allowing for novel reactions like the diastereoselective amination of 2-butylfumarate to produce threo-3-butylaspartic acid. core.ac.uk Additionally, newly discovered MALs from organisms like E. coli O157:H7 have shown activity towards previously unreported substrates like citraconic and itaconic acid. researchgate.netacs.org This ongoing work expands the biocatalytic toolbox for creating customized aspartic acid analogues. nih.gov
Table 2: Examples of Expanded Substrate Scope in Engineered MAL Variants
Alteration of Diastereoselectivity via Structure-Based Mutagenesis
Chemoenzymatic Synthetic Routes
The synthesis of this compound and its analogues has been effectively achieved through chemoenzymatic methods, which capitalize on the high stereoselectivity of enzymes. These approaches are particularly valuable for creating chiral amino acids that are otherwise challenging to produce via traditional chemical synthesis. researchgate.net
A prominent enzymatic method involves the use of threonine aldolases. These enzymes catalyze the carbon-carbon bond formation between glycine (B1666218) and various aldehydes, resulting in β-hydroxy-α-amino acids with a high degree of stereocontrol. For instance, recombinant threonine aldolases from Escherichia coli have been successfully used to synthesize this compound. Operating under mild aqueous conditions (pH 7.5–8.0, 25–37°C), these enzymatic reactions have achieved diastereomeric excess (de) values greater than 90%. The stereochemical outcome is dictated by the specific architecture of the enzyme's active site.
Another significant chemoenzymatic strategy employs engineered variants of methylaspartate ammonia-lyase (MAL). MAL is a carbon-nitrogen lyase that belongs to the enolase superfamily and catalyzes the reversible anti-elimination of ammonia. d-nb.info By engineering the MAL enzyme, researchers have expanded its substrate scope to facilitate the synthesis of various substituted aspartic acid derivatives. For example, an engineered variant, MAL-L384A, has been utilized in the asymmetric synthesis of a series of novel aspartic acid derivatives with (cyclo)alkyloxy and (hetero)aryloxy substituents at the C-3 position. researchgate.net This chemoenzymatic approach has also been applied to a three-step synthesis of L-threo-3-benzyloxyaspartate (L-TBOA) and its derivatives, starting from dimethyl acetylenedicarboxylate. researchgate.net
These chemoenzymatic routes offer a sustainable and efficient alternative for producing complex, biologically active molecules like this compound and its analogues. d-nb.info
Stereoselective Synthesis of Related β-Substituted Aspartic Acid Analogues
The stereoselective synthesis of β-substituted aspartic acid analogues is a significant area of research due to the biological importance of these compounds. researchgate.net Various methods have been developed to control the stereochemistry at the α and β carbons, leading to the formation of specific diastereomers.
Synthesis of threo-3-Hydroxyaspartic Acid Analogues
The synthesis of threo-3-hydroxyaspartic acid analogues has been approached through several stereoselective strategies. One efficient method starts from L-(2S,3S)-N-benzoyl-3-hydroxyaspartic acid dimethyl ester. researchgate.net A Deoxo-fluor-catalyzed cyclization reaction leads to an inversion of configuration at the β-center, forming the erythro isomer. Subsequent base-induced epimerization yields the D-trans-isomer, which can then be hydrolyzed to produce D-threo-3-hydroxyaspartic acid with excellent stereoselectivity. researchgate.net
Another approach involves the iodocyclization of 3-benzoylaminoaspartic acid, which provides an intermediate oxazoline (B21484) dicarboxylate that can be efficiently hydrolyzed to L-threo-β-hydroxyaspartic acid. researchgate.net Furthermore, a novel one-pot bioconversion process has been developed for the efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA). nih.gov This method utilizes asparagine hydroxylase (AsnO) for the hydroxylation of L-asparagine, followed by amide hydrolysis by asparaginase (B612624). By using an asparaginase I-deficient mutant of E. coli and enhancing the expression of the asnO gene, a high yield of L-THA (up to 96%) has been achieved. nih.gov
| Starting Material | Key Reaction Steps | Final Product | Stereoselectivity |
| L-(2S,3S)-N-benzoyl-3-hydroxyaspartic acid dimethyl ester | Deoxo-fluor-catalyzed cyclization, Base-induced epimerization, Hydrolysis | D-threo-3-hydroxyaspartic acid | Excellent |
| 3-Benzoylaminoaspartic acid | Iodocyclization, Hydrolysis | L-threo-β-hydroxyaspartic acid | Not specified |
| L-Asparagine | Enzymatic hydroxylation (AsnO), Enzymatic hydrolysis (asparaginase) | L-threo-3-hydroxyaspartic acid | High (up to 96% yield) |
Synthesis of Other Modified Aspartic Acid Derivatives
The synthesis of other modified aspartic acid derivatives often employs chemoenzymatic and stereoselective chemical methods to introduce various substituents. Engineered C-N lyases, such as variants of methylaspartate ammonia-lyase (MAL), have been instrumental in producing a range of unnatural amino acids, including substituted aspartic acids. d-nb.info These enzymatic methods often achieve reactions that have no direct counterparts in organic chemistry. d-nb.info
For instance, an engineered MAL variant has been used to synthesize L-threo-3-benzyloxyaspartate (L-TBOA), a potent inhibitor of excitatory amino acid transporters (EAATs). d-nb.info This chemoenzymatic route is significantly more efficient than the challenging 11-step chemical synthesis. d-nb.info
Stereoselective chemical synthesis methods have also been developed. The reaction of N-(9-phenylfluoren-9-yl)aspartate enolates with electrophiles provides a route to enantiomerically pure 3-hydroxy-, 3-amino-, and 3-hydroxy-3-methylaspartates. acs.org Additionally, the stereoselective synthesis of threo-4,4,4-trichlorothreonine has been achieved through a trans-4-alkoxycarbonyl-5-trichloromethyl-2-oxazoline intermediate, which is formed from the reaction of 2-isocyano acetate (B1210297) with chloral. tandfonline.com
Analytical Methodologies for Research on Threo 3 Methyl L Aspartic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of threo-3-methyl-L-aspartic acid, enabling the separation of this compound from complex mixtures and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including this compound. researchgate.net For the determination of amino acid content, HPLC with UV-Vis detection is often employed. researchgate.net In a typical setup, samples may be analyzed on a C18 column with gradient elution. The mobile phase can consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. acs.org
To enhance detection, pre-column derivatization is a common strategy. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine, react with primary amines to form highly fluorescent isoindole derivatives. nih.gov This derivatization significantly improves the sensitivity of detection by fluorescence or UV absorbance. The separation of these derivatives is then achieved on a reversed-phase column. nih.gov
Chiral HPLC is specifically used for the separation of enantiomers. By using a chiral stationary phase (CSP) or chiral additives in the mobile phase, it is possible to resolve the different stereoisomers of 3-methylaspartic acid. This is crucial for studying the stereospecificity of enzymes that interact with this substrate.
A modified HPLC procedure using a phosphate (B84403) buffer and an acidified sample matrix has been shown to suppress peak tailing of diastereomers, leading to improved selectivity and resolution. nih.gov The precision and accuracy of HPLC methods are validated by determining parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 1: HPLC Analysis Parameters
| Parameter | Description | Example Condition | Reference |
|---|---|---|---|
| Column | The stationary phase where separation occurs. | C18 reversed-phase | acs.org |
| Mobile Phase | The solvent that moves the sample through the column. | Gradient of aqueous buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile) | acs.orgnih.gov |
| Detection | The method used to visualize the separated components. | UV-Vis or Fluorescence | researchgate.net |
| Derivatization | Chemical modification to enhance detection. | o-phthaldialdehyde (OPA) with N-acetyl-L-cysteine | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of this compound in complex biological matrices. LC-MS can provide information on the molecular weight of the analyte and, with tandem mass spectrometry (MS/MS), its structural fragments, which aids in confident identification.
In LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Common ionization techniques for amino acids include electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
For quantitative studies, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of analysis performed on triple quadrupole mass spectrometers. shimadzu.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. shimadzu.com This high selectivity allows for accurate quantification even in the presence of co-eluting interferences. Scheduled MRM algorithms can be used to optimize cycle times and maximize dwell times for each transition, allowing for the analysis of a large number of compounds in a single run. sciex.com
LC-MS is also instrumental in metabolomics studies to identify and quantify metabolites, including amino acids and their derivatives, in biological samples. lcms.cz High-resolution mass spectrometry, such as that performed with time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, facilitating the identification of unknown compounds. lcms.cz
Table 2: LC-MS Analysis Parameters
| Parameter | Description | Example Condition | Reference |
|---|---|---|---|
| Ionization | Process of creating ions for mass analysis. | Electrospray Ionization (ESI) | shimadzu.com |
| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Triple Quadrupole, Time-of-Flight (TOF) | shimadzu.comlcms.cz |
| Analysis Mode | Method of data acquisition. | Multiple Reaction Monitoring (MRM) for quantification | shimadzu.com |
| Software | Used for data acquisition and processing. | Specialized software for peak integration and analysis | shimadzu.comsciex.com |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Approaches for Structural and Mechanistic Investigations
Spectroscopic techniques are indispensable for elucidating the detailed three-dimensional structure of this compound and for investigating the mechanisms of enzymes that act upon it.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are used to confirm its chemical structure and stereochemistry. The chemical shifts, coupling constants (J-values), and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity of atoms and their spatial arrangement.
In a study of β-hydroxy-DL-aspartic acids, NMR was used to investigate the preferred conformations of the threo and erythro diastereomers in D₂O. cdnsciencepub.com The vicinal coupling constant, Jαβ, between the protons on the α and β carbons, was used to estimate the preferred rotational conformation. cdnsciencepub.com For the threo isomer, a small Jαβ value suggested a preference for a conformation where the carboxyl groups are anti to each other. cdnsciencepub.com
¹⁹F-NMR has also been employed to study the conformational changes in proteins that bind to ligands like DL-threo-3-methylaspartic acid. researchgate.net By labeling a protein with a ¹⁹F probe, researchers can monitor changes in the chemical environment of the probe upon ligand binding, providing insights into the dynamics of the protein-ligand interaction. researchgate.net
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. This technique has been crucial for understanding how this compound binds to the active site of enzymes. scholarsportal.inforesearchgate.net
The crystal structure of methylaspartate ammonia-lyase (MAL) in complex with L-threo-3-methylaspartic acid has been determined, revealing the key amino acid residues involved in substrate binding and catalysis. core.ac.ukpu-toyama.ac.jp These studies have shown that the enzyme's active site is lined with specific residues that interact with the substrate, and the 3-methyl group of the substrate fits into a binding pocket composed of several side chains. pu-toyama.ac.jp This detailed structural information is invaluable for proposing catalytic mechanisms and for guiding protein engineering efforts to alter the enzyme's substrate specificity. scholarsportal.infopu-toyama.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Techniques for Enantiomeric and Diastereomeric Analysis
The presence of two stereocenters in 3-methylaspartic acid gives rise to four possible stereoisomers (two enantiomeric pairs of diastereomers). Distinguishing between these isomers is a significant analytical challenge that requires advanced techniques.
The "advanced Marfey's method" is a powerful technique for determining the absolute configuration of amino acids. acs.org This method involves derivatizing the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) or its D-enantiomer. The resulting diastereomers can then be separated by reversed-phase HPLC and detected by UV absorbance. acs.org The elution order of the derivatized L- and D-amino acids is predictable, allowing for the assignment of the absolute configuration of the amino acid in the original sample. acs.org
Gas chromatography (GC) can also be used for enantiomeric analysis after derivatization to form volatile diastereomers. For example, trifluoroacetylprolyl diastereomeric derivatives have been used to monitor the enantiomeric disposition of compounds. researchgate.net
Circular dichroism (CD) spectroscopy is another technique used to analyze chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While the individual stereoisomers will have characteristic CD spectra, analyzing mixtures to determine enantiomeric and diastereomeric excess can be complex. nih.gov
Academic Applications and Research Paradigms Utilizing Threo 3 Methyl L Aspartic Acid
Probing Neuronal Excitability and Synaptic Transmission Mechanisms
While direct studies on threo-3-methyl-L-aspartic acid's role in neuronal excitability are specific to its metabolic pathways, its structural analogues are pivotal in probing the fundamental mechanisms of synaptic transmission. ualberta.ca Glutamate (B1630785) is the principal excitatory neurotransmitter in the brain, and its activity is regulated by glutamate receptors (like NMDA and AMPA receptors) and excitatory amino acid transporters (EAATs). googleapis.comaacrjournals.orgfrontiersin.org The over-stimulation of these receptors can lead to excitotoxic effects and neuronal degeneration. googleapis.com
Applications in Enzyme Engineering and Biocatalysis Development
This compound is a natural substrate for the enzyme methylaspartate ammonia-lyase (MAL), which is part of the glutamate catabolic pathway in certain bacteria. researchgate.netnih.gov This enzyme catalyzes the reversible deamination of L-threo-3-methylaspartate to mesaconate. nih.gov Research has shown that the methyl group on the substrate enhances its affinity for MAL, leading to greater catalytic efficiency compared to the unmodified aspartic acid. researchgate.net This relationship has made the enzyme and its substrate a focal point for enzyme engineering and biocatalysis research.
Scientists have successfully used structure-based engineering to redesign MAL. By creating single-active-site mutants, they have developed catalysts that can accept a much broader range of substrates, including various substituted amines and fumarates, to facilitate the asymmetric synthesis of diverse aspartic acid derivatives. google.com This engineered enzyme retains the high stereo- and regioselectivity of the wild-type version, making it a powerful tool in biocatalysis. google.com
The production of enantiomerically pure amino acids is of high value for biological research and as chiral building blocks for pharmaceuticals. google.com Biocatalytic methods are often preferred over traditional chemical synthesis due to their high stereocontrol under mild conditions. researchgate.net The engineered methylaspartate ammonia-lyase (MAL) has proven highly effective in this area. It has been used for the highly enantio- and diastereoselective synthesis of various N-substituted 3-methylaspartic acids and other aspartic acid derivatives. google.com For example, the Q73A mutant of MAL from Clostridium tetanomorphum was used to catalyze the addition of various amines to mesaconate, producing the corresponding N-substituted 3-methylaspartic acids with excellent stereoselectivity. google.com
Other enzymatic approaches are also employed. Threonine aldolases, for instance, can catalyze the formation of β-hydroxy-α-amino acids with high stereocontrol. researchgate.net Similarly, microbial hydroxylases and hydrolases have been used in one-pot processes to efficiently synthesize related compounds like L-threo-3-hydroxyaspartic acid (L-THA) from L-asparagine, achieving high yields. mdpi.comgoogle.com These enzymatic strategies represent powerful and sustainable routes to producing optically pure amino acid derivatives.
Table 1: Examples of Enantioselective Synthesis using Engineered Methylaspartate Ammonia (B1221849) Lyase (MAL) Data sourced from research on the Q73A-catalysed addition of various amines to mesaconate. google.com
The insights gained from studying enzymes like MAL are directly applied to designing biocatalysts for industrial and pharmaceutical applications. google.com Engineered enzymes offer a sustainable and efficient alternative to conventional chemical processes for producing enantiomerically pure α-amino acids, which are valuable precursors for drugs and agrochemicals. google.com By modifying the active site of MAL, researchers have created biocatalysts with expanded substrate scopes, capable of generating a wide variety of aspartic acid derivatives with different alkyl, aryl, and alkoxy groups. google.com
Furthermore, the development of whole-cell biocatalyst systems enhances the industrial viability of these processes. Using whole E. coli cells that express a desired enzyme, such as asparagine hydroxylase, avoids costly and complex protein purification steps. This approach has been successfully used for the preparative-scale production of β-hydroxy-α-amino acids, demonstrating its potential for sustainable and economical industrial manufacturing of pharmaceutical building blocks. mdpi.com The synthesis of compounds like threo-3-benzyloxyaspartate, a known inhibitor of glutamate transporters, highlights the direct link between biocatalyst design and the production of pharmacologically important molecules. google.com
Development of Enantiomerically Pure Amino Acid Derivatives
Metabolomics and Biosignature Research
Metabolomics, the large-scale study of small molecules within cells and biological systems, has identified this compound in specific contexts, suggesting its potential as a biomarker. For example, it has been detected in metabolomic studies related to degenerative bone and joint diseases, where it appears to be involved in amino acid and energy metabolism pathways. researchgate.net The presence and concentration of specific amino acids can serve as a signature for certain physiological or pathological states, such as tuberculosis or gastric cancer.
Beyond human health, this compound is a known intermediate in the methylaspartate cycle, a pathway for carbon metabolism in certain microorganisms like haloarchaea. researchgate.net It is also a structural component of naturally produced antibiotics, including friulimicin and vicenistatin (B134152). Its presence in these specific metabolic contexts makes it a potential biosignature, a molecular fingerprint that could indicate the presence of particular microbial life or metabolic activity in environmental samples.
Studies on Integrin Receptor Binding and Peptide Design
The primary peptide motif for cell adhesion to the extracellular matrix is Arginyl-Glycyl-Aspartic acid (RGD), which is recognized by cell surface receptors called integrins. Researchers often create analogues of RGD peptides to improve properties like stability and binding affinity or to probe the structural requirements of the integrin-ligand interaction.
In this context, methylated versions of aspartic acid, including threo-3-methyl-aspartic acid, have been incorporated into RGD-containing peptides. A key study synthesized RGD peptides containing either the (2S,3S) threo or the (2S,3R) erythro isomer of β-methyl aspartic acid. Biological assays of these modified peptides demonstrated the critical importance of the side-chain orientation of the aspartic acid residue for binding to integrin receptors αIIbβ3 and αvβ3. researchgate.net Other modifications, such as N-methylation of the aspartic acid residue, have also been explored to map the pharmacophore of RGD peptides and to increase resistance to enzymatic degradation without sacrificing binding affinity. google.com These studies show how modifying the core aspartate residue, including through methylation, is a key strategy in the rational design of peptidomimetics targeting integrins for therapeutic or diagnostic purposes.
Investigation of Excitatory Amino Acid Transporter Pharmacology (through analogues)
Analogues of aspartic acid are indispensable tools for investigating the pharmacology of the five subtypes of excitatory amino acid transporters (EAAT1-5), which are vital for clearing glutamate from the synaptic cleft. This compound's analogues are particularly important, as research has confirmed that the threo configuration is crucial for potent inhibitory activity at EAATs.
A range of L-threo-3-substituted aspartate derivatives have been synthesized and characterized as non-substrate inhibitors of EAATs. These studies have allowed for the detailed mapping of the structure-activity relationship for these transporters. For example, while many analogues like DL-threo-β-benzyloxyaspartate (TBOA) are pan-inhibitors (acting on multiple subtypes), subtle structural changes can introduce selectivity. One notable discovery was that L-threo-β-benzyl-aspartate, an analogue of TBOA, acts as a competitive, non-substrate inhibitor with a 10-fold preference for the neuronal subtype EAAT3 over EAAT1 and EAAT2. Other analogues, such as threo-3-methylglutamate, have been used to probe the unique pharmacology of EAAT4. ualberta.ca
Table 2: Pharmacological Activity of Selected threo-Aspartate Analogues on EAAT Subtypes A summary of findings from pharmacological characterization studies.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing threo-3-methyl-L-aspartic acid, and how do stereochemical purity and yield vary across methods?
- Methodological Answer : Synthesis typically involves stereoselective alkylation or enzymatic modification of L-aspartic acid precursors. For example, asymmetric catalysis using chiral auxiliaries ensures threo configuration retention . Yield optimization requires monitoring reaction conditions (pH, temperature) and purification via ion-exchange chromatography. Purity validation employs NMR (e.g., H, C) and chiral HPLC, with stereochemical confirmation via X-ray crystallography when possible .
Q. How is this compound characterized in metabolic assays, and what controls are essential to distinguish its activity from endogenous aspartic acid?
- Methodological Answer : Isotopic labeling (e.g., H or C) enables tracking in transporter uptake assays. Controls include:
- Blank assays (no substrate) to measure background noise.
- Competitive inhibition using non-hydrolyzable analogs (e.g., L-threo-β-hydroxyaspartate) to isolate specific transporter interactions .
- Mass spectrometry (LC-MS/MS) quantifies metabolic flux and distinguishes methylated derivatives from endogenous aspartate .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported binding affinities of this compound to glutamate transporters (e.g., EAAT1 vs. EAAT3)?
- Methodological Answer :
- Comparative kinetic assays: Use radiolabeled H-threo-3-methyl-L-aspartic acid in heterologous expression systems (e.g., HEK293 cells expressing EAAT subtypes) under standardized buffer conditions (pH 7.4, 37°C).
- Data normalization: Account for transporter density via Western blot or fluorescence tagging.
- Contradiction analysis: Discrepancies may arise from assay temperature (cold vs. room temperature) or competing ions (Na, K), necessitating ionic gradient controls .
Q. How can computational modeling predict the conformational stability of this compound in enzyme active sites, and what empirical validations are critical?
- Methodological Answer :
- Molecular dynamics (MD) simulations: Parameterize force fields using crystallographic data of aspartic acid analogs (e.g., N-acetyl-L-aspartic acid) .
- Docking studies: Compare binding poses in glutamate decarboxylase vs. aspartate aminotransferase using AutoDock Vina.
- Empirical validation: Mutagenesis (e.g., alanine scanning) and kinetic assays verify predicted residue interactions. Discrepancies between simulation and wet-lab data may indicate solvent effects or protonation state variability .
Q. What strategies optimize this compound’s solubility and stability in long-term neuropharmacology studies?
- Methodological Answer :
- Co-solvent systems: Test dimethyl sulfoxide (DMSO) or cyclodextrin complexes for aqueous solubility enhancement.
- Stability assays: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Lyophilization: Pre-formulate with cryoprotectants (trehalose) for reconstitution in artificial cerebrospinal fluid (aCSF) .
Data Interpretation and Reporting
Q. How should researchers address variability in enzymatic inhibition data for this compound across different tissue models?
- Methodological Answer :
- Tissue-specific normalization: Express activity relative to tissue protein content or citrate synthase (mitochondrial marker).
- Meta-analysis: Aggregate datasets using random-effects models to account for inter-study heterogeneity.
- Confounding factors: Control for endogenous aspartate levels (via knockout models) or pH gradients in synaptic vesicles .
Q. What frameworks ensure reproducibility in studies exploring this compound’s role in neuronal excitotoxicity?
- Methodological Answer :
- Standardized models: Use primary cortical neurons (rat/mouse) with defined glutamate challenge protocols.
- Endpoint harmonization: Measure calcium influx (Fluo-4 AM) and lactate dehydrogenase (LDH) release in tandem.
- Open-data practices: Share raw electrophysiology traces and HPLC chromatograms via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
